N(Im)-乙氧羰基-S-乙氧羰基 L-麦角硫因甲酯碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

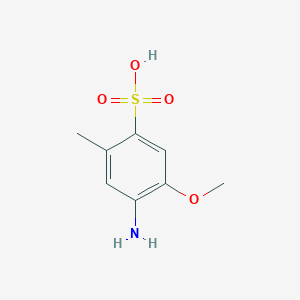

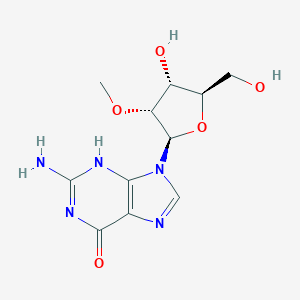

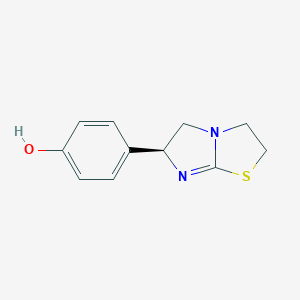

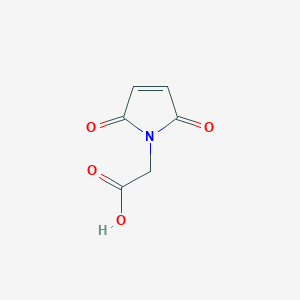

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide (ECEI) is a biologically active compound that has been studied extensively for its potential applications in scientific research. ECEI is an organic compound that belongs to the family of ergothioneine-derived compounds, which are sulfur-containing amino acids that have been found to have a variety of beneficial effects on human health. ECEI has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as other potential therapeutic benefits.

科学研究应用

抗氧化机制在抗衰老中的作用

麦角硫因及其衍生物,包括 N(Im)-乙氧羰基-S-乙氧羰基 L-麦角硫因甲酯碘化物,因其抗氧化特性而被广泛研究。已知这些化合物可以清除活性氧物种 (ROS) 和活性氮物种 (RNS),这些物质会损害 DNA、蛋白质和脂质。 该化合物在调节细胞抗氧化防御系统中的作用在衰老过程中至关重要,因为它有助于随着时间的推移维持细胞完整性 .

药效团生物合成

麦角硫因及其相关化合物的生物合成涉及复杂的酶促途径。了解形成药效团的酶学对于合成这些化合物以及潜在的药物应用至关重要。 所讨论的化合物可以作为生物合成途径中关键酶的底物,有助于研究麦角硫因的生产 .

细胞健康和寿命

麦角硫因衍生物与健康衰老和长寿相关。 它们与细胞内信号级联(如 KEAP1 和 NRF2 途径)相互作用的能力表明它们在细胞和分子水平上调节衰老过程中的作用 .

作用机制

Target of Action

The primary target of this compound is the large solute carrier 22A member 4 (SLC22A4), a membrane transporter expressed on the apical membrane of the small intestine . This transporter is responsible for the absorption and renal reabsorption of the compound from the diet .

Mode of Action

The compound interacts with its target, the SLC22A4 transporter, to facilitate its absorption into the body . Once absorbed, it exhibits potent antioxidant activities, capable of scavenging a diverse range of reactive oxygen and nitrogen species . It also has metal chelation properties .

Biochemical Pathways

The compound is predicted to directly regulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress . By modulating the Nrf2 pathway, it can enhance the body’s antioxidant defenses .

Pharmacokinetics

The compound is rapidly absorbed and largely retained by the body, with large increases in plasma levels observed after intake . It is primarily acquired from the diet through the pH-dependent activity of the SLC22A4 transporter . The compound is avidly absorbed and retained from the diet in both animals and humans .

Result of Action

The compound’s antioxidant and cytoprotective activities can help protect the body against oxidative stress, damage, and inflammation . In humans, high plasma levels of the compound have been associated with significantly reduced cardiovascular mortality and overall mortality risks .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of the compound. For instance, the compound is found in high amounts in mushrooms and fermented foods . Therefore, dietary intake of these foods can increase the body’s levels of the compound and enhance its antioxidant effects .

安全和危害

未来方向

属性

IUPAC Name |

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVZBTBSURUDKC-YDALLXLXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434406 |

Source

|

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162240-57-5 |

Source

|

| Record name | N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)